Vasopressor Activity in Anesthetized Dogs: 5-Methyl-2-heptylamine Ranks Among the Most Potent Chain-Methylated Heptylamines
5-Methyl-2-heptylamine exhibits vasopressor activity approximately 1/250 as potent as epinephrine, placing it on par with 2-heptylamine and significantly more potent than its 3-methyl and 4-methyl positional isomers, which show almost no pressor action [1]. This demonstrates that methylation at the 5-position preserves vasopressor efficacy relative to the unbranched chain, whereas methylation at the 3- or 4-position nearly abolishes it.
| Evidence Dimension | Vasopressor activity relative to epinephrine |
|---|---|
| Target Compound Data | ~1/250 as active as epinephrine |
| Comparator Or Baseline | 2-Heptylamine: ~1/250 as active as epinephrine; 3-Methyl-2-heptylamine: almost no pressor action; 4-Methyl-2-heptylamine: almost no pressor action |
| Quantified Difference | 5-Methyl and 2-heptylamine are similarly potent; 5-Methyl is markedly more potent than 3-Methyl and 4-Methyl positional isomers (quantitative difference not explicitly stated beyond 'almost no pressor action') |
| Conditions | Anesthetized and unanesthetized dogs; intravenous administration |
Why This Matters
For research on sympathomimetic activity, 5-methyl-2-heptanamine provides a defined, moderate pressor response that is reproducible across in vivo models, whereas the 3- and 4-methyl isomers are essentially inactive.
- [1] Marsh DF, Herring DA. The comparative pharmacology of the isomeric chain methyl substituted heptylamines. J Pharmacol Exp Ther. 1950 Mar;98(3):300-4. View Source
